molecular formula C11H10N2 B1582009 6-Methyl-2,2'-bipyridine CAS No. 56100-22-2

6-Methyl-2,2'-bipyridine

Cat. No. B1582009
CAS RN: 56100-22-2
M. Wt: 170.21 g/mol
InChI Key: LLCYXFYLGPOKQO-UHFFFAOYSA-N
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Description

6-Methyl-2,2’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is typically stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of 6-Methyl-2,2’-bipyridine and its derivatives has been a subject of research. For instance, a binuclear complex of 6-Methyl-2,2’-bipyridine was prepared from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine in a mixture of methanol and acetonitrile . Another study reported the synthesis of 2,2′,6,6′-tetramethyl-4,4′-bipyridine through the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2 (PPh3)2, Et4NI, and zinc powder .


Chemical Reactions Analysis

A study reported the formation of a binuclear complex from the reaction of NiCl2.6H2O and 6-methyl-2,2’-bipyridine . Another study mentioned the production of a compound [Cu (POP) (Mebpy)] [A] from 6-Methyl-2,2’-bipyridine .


Physical And Chemical Properties Analysis

6-Methyl-2,2’-bipyridine has a boiling point of 117-119 °C at 0.1 mm Hg, a density of 1.09 g/mL at 25 °C, and a refractive index of n20/D 1.607 . It is a colorless or white to yellow to brown solid or liquid .

Scientific Research Applications

Synthesis and Characterization

  • 6-Methyl-2,2'-bipyridine has been used in the synthesis and characterization of various compounds. For example, it was involved in the preparation of 4,4'-Dibromo-6,6'-bis (N,N-bis (ethoxycarbonylmethyl) amino methyl)-2,2'-bipyridine, an important intermediate for the synthesis of a bi-functional chelate with applications in solid phase time resolved fluoroimmunoassay (李云辉 et al., 2010).

Luminescence Properties

  • The luminescence properties of europium(III) and terbium(III) chelates in the 2,2'-bipyridine series, including derivatives with this compound, were studied to develop luminescent markers for bioaffinity assays based on time-resolved luminescence measurement (V. Mukkala et al., 1993).

Photovoltaic Applications

  • In photovoltaic research, this compound-based compounds were used in dye-sensitized solar cells. The study of sterically demanding anchoring ligands in copper(I)-based dye-sensitized solar cells showed how substituents like this compound affect the performance of these solar cells (Sven Y. Brauchli et al., 2015).

Supramolecular Chemistry

  • This compound derivatives have found significant use in supramolecular chemistry. They act as chelating ligands for transition-metal ions, playing a crucial role in this field. Their synthesis and applications in various supramolecular structures have been explored (U. Schubert et al., 1999).

Catalytic Applications

  • In the field of catalysis, complexes containing this compound have been synthesized and analyzed for their potential as electrocatalysts. These complexes demonstrate the importance of steric and electronic effects in enhancing reactivity (Ben A. Johnson et al., 2016).

Fluorescent Chemosensors

  • As fluorescent chemosensors, this compound derivatives have been used to detect metal ions such as copper(II). These chemosensors operate based on the fluorescence quenching principle (Chunlian He et al., 2006).

Safety and Hazards

6-Methyl-2,2’-bipyridine is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Therefore, the synthesis of 6-Methyl-2,2’-bipyridine and its derivatives is an active area of research with potential applications in various fields.

properties

IUPAC Name

2-methyl-6-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCYXFYLGPOKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348656
Record name 6-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56100-22-2
Record name 6-methyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2,2'-bipyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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